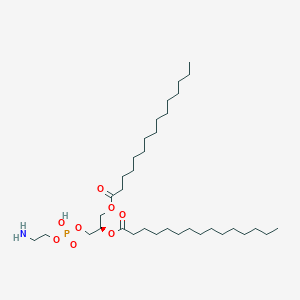
5-Ethoxy-2-nitrobenzaldehyde
Übersicht
Beschreibung
5-Ethoxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C9H9NO4 . It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the fifth position and a nitro group at the second position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-nitrobenzaldehyde typically involves the nitration of 5-ethoxybenzaldehyde. The process can be summarized as follows:
Nitration Reaction: 5-Ethoxybenzaldehyde is treated with a mixture of concentrated sulfuric acid and fuming nitric acid.
Isolation and Purification: The reaction mixture is poured onto ice, and the resulting precipitate is collected and purified through recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: 5-Ethoxy-2-nitrobenzaldehyde can undergo reduction reactions to form 5-ethoxy-2-aminobenzaldehyde. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with sodium methoxide can replace the nitro group with a methoxy group.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 5-Ethoxy-2-aminobenzaldehyde.
Substitution: 5-Ethoxy-2-methoxybenzaldehyde.
Oxidation: 5-Ethoxy-2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethoxy-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It is also investigated for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the manufacture of specialty chemicals and as a building block for more complex molecules in the chemical industry.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-2-nitrobenzaldehyde involves its interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-2-nitrobenzaldehyde: Similar structure with a methoxy group instead of an ethoxy group.
5-Chloro-2-nitrobenzaldehyde: Similar structure with a chloro group instead of an ethoxy group.
5-Hydroxy-2-nitrobenzaldehyde: Similar structure with a hydroxy group instead of an ethoxy group.
Uniqueness: 5-Ethoxy-2-nitrobenzaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The ethoxy group can provide different steric and electronic effects compared to other substituents, making this compound valuable for specific synthetic and research applications.
Eigenschaften
IUPAC Name |
5-ethoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-8-3-4-9(10(12)13)7(5-8)6-11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQHZBDBXANCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B3080646.png)


![Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3080662.png)

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B3080672.png)







